Ethyl 4-oxo-4-(pyridin-3-YL)butanoate

Description

Contextualization within Organic and Medicinal Chemistry Research

In the broad fields of organic and medicinal chemistry, the development of novel molecular entities with specific functions is a primary objective. Ethyl 4-oxo-4-(pyridin-3-yl)butanoate (B1242243) serves as a key starting material or intermediate in the construction of such molecules. The presence of a pyridine (B92270) ring, a common motif in many biologically active compounds and functional materials, combined with a reactive 1,4-dicarbonyl system, provides a rich platform for a variety of chemical transformations.

The pyridine moiety can engage in hydrogen bonding and metal coordination, influencing the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. The keto-ester functionality, on the other hand, allows for a wide range of classical and modern organic reactions, enabling the construction of diverse molecular scaffolds.

Significance as a Versatile Synthetic Intermediate

The utility of Ethyl 4-oxo-4-(pyridin-3-yl)butanoate as a synthetic intermediate is underscored by its ability to participate in numerous chemical reactions. The carbonyl group and the ester group can be selectively targeted for modifications such as reduction, oxidation, and condensation reactions. The methylene (B1212753) groups adjacent to the carbonyls are also activated, facilitating enolate formation and subsequent alkylation or acylation reactions.

This versatility allows for the synthesis of a wide array of more complex heterocyclic systems. For instance, it is a key precursor in the synthesis of substituted pyridines and fused bicyclic and polycyclic ring systems, which are often the core structures of pharmacologically active compounds.

| Property | Value |

| CAS Number | 59086-27-0 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

Overview of Contemporary Research Directions

Current research efforts involving this compound are largely concentrated on its application in the synthesis of novel compounds with potential therapeutic properties. Researchers are actively exploring its use in the development of new antimicrobial and anticancer agents. The rationale behind this is that the pyridine nucleus is a well-established pharmacophore, and by elaborating the butanoate side chain, novel derivatives with enhanced or targeted biological activity can be generated.

Another significant area of research is its use in the synthesis of dihydropyridine (B1217469) derivatives. The Hantzsch pyridine synthesis, a classic multi-component reaction, can be adapted to use this compound or similar precursors to create a library of dihydropyridine compounds. wikipedia.org These compounds are of particular interest as they are analogues of commercially important calcium channel blockers like nifedipine (B1678770) and amlodipine. wikipedia.org

Furthermore, the compound is being investigated as a building block for the creation of novel fused heterocyclic systems. Through intramolecular cyclization reactions or multi-step synthetic sequences, researchers aim to construct complex molecular architectures that could serve as scaffolds for new drug discovery programs. The exploration of its reactivity in multicomponent reactions is also a growing trend, as these reactions offer an efficient and atom-economical way to generate molecular diversity.

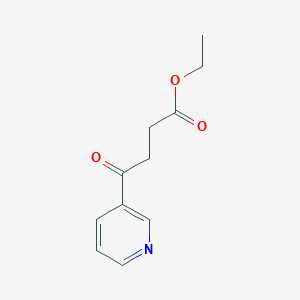

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-oxo-4-pyridin-3-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)6-5-10(13)9-4-3-7-12-8-9/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCAREBWDSOBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401210 | |

| Record name | Ethyl 4-oxo-4-(pyridin-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59086-27-0 | |

| Record name | Ethyl 4-oxo-4-(pyridin-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 4 Oxo 4 Pyridin 3 Yl Butanoate

Established Synthetic Routes and Protocols

Conventional Esterification and Condensation Approaches

A common strategy for synthesizing ethyl 4-oxo-4-(pyridin-3-yl)butanoate (B1242243) and related compounds involves condensation reactions. For instance, the synthesis of ethyl 4-(3-pyridyl)-2-oxobutenoates has been achieved through the condensation of 3-pyridinecarbaldehyde with ethyl pyruvate. researchgate.net This is followed by esterification of the resulting acid and subsequent hydrolysis. researchgate.net

Another relevant example is the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate, an isomer of the target molecule. This compound is prepared by refluxing ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate (B1210297). researchgate.netasianpubs.org The resulting product exists in equilibrium with its enol form. researchgate.netasianpubs.org

A similar condensation approach is used for the synthesis of new chalcones containing a pyrimidine (B1678525) ring, where various aldehydes are condensed with acetophenone, followed by cyclization.

Multi-Step Synthesis Pathways Utilizing Pyridine (B92270) and Butanoic Acid Precursors

Multi-step pathways often provide a versatile approach to complex molecules. Pyridine and its derivatives are fundamental precursors in many of these syntheses. For example, the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate utilizes 2-aminopyridine (B139424) and ethyl acrylate (B77674) as starting materials. google.com

The synthesis of related structures, such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, is achieved by reacting 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) in dry benzene. mdpi.com This butanoic acid derivative can then be used to prepare other heterocyclic compounds. mdpi.com

A multi-step synthesis for ethyl 2-oxo-4-phenylbutyrate, a structural analog, starts from phenyl aldehyde and pyruvic acid, proceeding through a 4-phenyl-2-oxo-3-butenoic acid intermediate which is then esterified and reduced. google.com Another route to the same compound involves the reaction of 2-phenylethyl alcohol with thionyl chloride to form 2-phenyl-chloroethane, which then reacts with diethyl oxalate (B1200264) after forming a Grignard reagent. google.com

Derivatization from Related Carboxylic Acid or Butanal Precursors

Derivatization from readily available carboxylic acids or aldehydes is a key strategy. For instance, the saponification of esters like ethyl 1,4-dihydro-4-oxo researchgate.netbenzofuro[3,2-b]pyridine-3-carboxylate and its derivatives yields the corresponding carboxylic acids. nih.gov These acids can then potentially be used in further synthetic steps.

The compound 4-oxo-4-(pyridin-3-yl)butanal (B15332) is a related butanal precursor. nih.gov It is described as a succinic semialdehyde derivative where the hydroxyl group is replaced by a pyridin-3-yl group. nih.gov While direct conversion to the ethyl ester is not detailed, this aldehyde represents a potential starting point for such a transformation.

The synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is achieved by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. nih.gov This demonstrates the derivatization of a heterocyclic core to introduce an ethyl acetate moiety.

Advanced and Emerging Synthetic Approaches

Exploration of Catalytic Methods in Butanoate Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes. For example, the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate is catalyzed by trifluoromethanesulfonic acid. google.com In another example, palladium black and Pd/C are used for the reductive alkylation of alanylproline with ethyl 2-oxo-4-phenylbutenoate. researchgate.net

The synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate is achieved through a rhodium-catalyzed asymmetric arylation of ethyl (E)-but-2-enoate with (4-bromophenyl)boronic acid, using (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as a chiral ligand. orgsyn.org

The Biginelli reaction, a multicomponent reaction for synthesizing dihydropyrimidinone derivatives, can be catalyzed by acids like p-toluenesulfonic acid (PTSA). mdpi.com While not a direct synthesis of the target compound, it showcases the use of catalysis in creating complex heterocyclic structures from simpler precursors.

| Catalyst | Reactants | Product | Reference |

| Trifluoromethanesulfonic acid | 2-aminopyridine, ethyl acrylate | Ethyl 3-(pyridin-2-ylamino) propanoate | google.com |

| Palladium black, Pd/C | Alanylproline, ethyl 2-oxo-4-phenylbutenoate | N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]alanylproline (enalapril) | researchgate.net |

| Rhodium(I) tetrafluoroborate, (R)-BINAP | (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate | (S)-Ethyl 3-(4-bromophenyl)butanoate | orgsyn.org |

| p-Toluenesulfonic acid (PTSA) | 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, urea (B33335) | Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | mdpi.com |

Application of Biocatalytic Transformations in Analogous Compound Synthesis

Biocatalysis is an emerging area with potential for the synthesis of complex molecules under mild and environmentally friendly conditions. While specific biocatalytic methods for the synthesis of ethyl 4-oxo-4-(pyridin-3-yl)butanoate are not prominently documented, the principles of biocatalysis are widely applied in the synthesis of analogous compounds. These methods often involve enzymes such as lipases for esterification and transesterification reactions, or oxidoreductases for selective oxidation and reduction steps. The high chemo-, regio-, and stereoselectivity of enzymes makes them attractive for the synthesis of chiral compounds and complex natural product analogs. Further research in this area could lead to novel and sustainable routes for the production of this compound and its derivatives.

Principles of Green Chemistry in Synthetic Design for this compound

The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact. nih.govrasayanjournal.co.in For the synthesis of this compound, several green chemistry strategies could be implemented.

The choice of solvent is a key consideration. Traditional organic solvents are often volatile and toxic. The use of greener solvents such as water, supercritical fluids, or ionic liquids could be explored. rasayanjournal.co.in For pyridine derivative synthesis, microwave-assisted synthesis in a green solvent has been shown to be effective. researchgate.net

Catalysis is another cornerstone of green chemistry. biosynce.com The use of catalytic amounts of reagents is preferable to stoichiometric amounts. In the context of the proposed syntheses, exploring catalytic methods for the Claisen condensation or acylation reactions could significantly improve the greenness of the process. The development of recyclable and milder catalysts is an ongoing area of research in pyridine chemistry. nih.gov

Atom economy, which maximizes the incorporation of reactant atoms into the final product, is also a critical principle. The proposed synthetic routes should be evaluated for their atom economy, and alternative pathways that generate less waste should be considered. Multicomponent reactions, which combine several reactants in a single step, often exhibit high atom economy and are a hallmark of green synthesis. nih.gov

Mechanistic Investigations and Reaction Selectivity

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The mechanism of the Claisen condensation, a likely route to this compound, is well-established. pressbooks.publibretexts.orglibretexts.org It proceeds through the following key steps:

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of an ester (e.g., ethyl acetate) to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the second ester (e.g., ethyl nicotinate). This results in the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group (ethoxide in this case) to form the β-keto ester.

Deprotonation (in the presence of a full equivalent of base): The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the base. This step drives the equilibrium towards the product.

Protonation: An acidic workup protonates the enolate to yield the final β-keto ester product.

Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

Chemical Transformations and Reactivity of Ethyl 4 Oxo 4 Pyridin 3 Yl Butanoate

Functional Group Interconversions and Derivatization Chemistry

The presence of distinct functional groups in ethyl 4-oxo-4-(pyridin-3-yl)butanoate (B1242243) allows for a range of selective transformations, enabling the synthesis of a diverse array of derivatives.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group of ethyl 4-oxo-4-(pyridin-3-yl)butanoate can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-oxo-4-(pyridin-3-yl)butanoic acid. This hydrolysis is a fundamental transformation that opens up further derivatization possibilities, such as the formation of amides and other acid derivatives.

While specific examples of transesterification reactions involving this compound are not extensively documented in the literature, this transformation is a standard procedure for esters. It would be expected to proceed by reacting the ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for another alkyl or aryl group.

Table 1: Ester Hydrolysis of this compound

| Product | Reagents and Conditions | Reference |

| 4-Oxo-4-(pyridin-3-yl)butanoic acid | Acid or base catalysis |

Reactivity of the Ketone Moiety: Reductions and Condensations

The ketone carbonyl group in this compound is a key site for various chemical reactions, including reductions and condensations.

Reductions: The ketone can be selectively reduced to a secondary alcohol, yielding ethyl 4-hydroxy-4-(pyridin-3-yl)butanoate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminium hydride (LiAlH4). The choice of reducing agent can be critical, as LiAlH4 is a much stronger reducing agent and can also reduce the ester functionality if the reaction conditions are not carefully controlled.

Condensations: The ketone functionality can participate in various condensation reactions. One of the most well-known is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. While specific examples with this compound are not prevalent, it is expected to react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form α,β-unsaturated products. The Biginelli reaction, a multicomponent reaction, also utilizes the ketone functionality to construct dihydropyrimidinone scaffolds.

Table 2: Representative Reactions of the Ketone Moiety

| Reaction Type | Reagents | Expected Product | General Reference |

| Reduction | Sodium borohydride (NaBH4) | Ethyl 4-hydroxy-4-(pyridin-3-yl)butanoate | |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base catalyst | α,β-Unsaturated derivative |

Chemical Modifications of the Pyridine (B92270) Ring System

The pyridine ring in this compound can undergo several modifications, enhancing the structural diversity of its derivatives.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions: For synthetic utility, a halogen atom can be introduced onto the pyridine ring, which can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds, connecting the pyridine ring to various aryl or vinyl groups. While direct halogenation of the parent molecule is not commonly reported, the synthesis of halogenated precursors would enable this powerful synthetic strategy.

Formation of Amide and Other Related Derivatives

The ester group of this compound can be converted to an amide through aminolysis. This reaction involves heating the ester with an amine, often with a catalyst, to replace the ethoxy group with a nitrogen-containing substituent. A notable example is the synthesis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, which involves the reaction with 3-aminopyridine. This transformation is crucial for creating peptide-like structures and other biologically relevant molecules.

Utilization as a Building Block in Complex Molecular Synthesis

The multiple reactive sites of this compound make it an excellent starting material for the construction of more complex molecular architectures, particularly heterocyclic scaffolds.

Cyclization Reactions for Heterocyclic Scaffolds (e.g., Pyrazoloazines, Pyrimidinediones)

Pyrazoloazine Synthesis: this compound can serve as a key precursor in the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds are of significant interest in medicinal chemistry. The general synthetic strategy involves the condensation of a β-ketoester, such as this compound, with a 5-aminopyrazole derivative. The reaction typically proceeds under thermal conditions or with acid or base catalysis, leading to the formation of the fused heterocyclic system.

Pyrimidinedione Synthesis (Biginelli Reaction): The Biginelli reaction is a one-pot multicomponent condensation that can utilize this compound (as the β-ketoester component), an aldehyde, and urea (B33335) or thiourea (B124793) to construct dihydropyrimidinones. These heterocyclic cores are present in numerous pharmacologically active compounds. The reaction is typically acid-catalyzed and offers a straightforward route to highly functionalized pyrimidine (B1678525) derivatives.

Table 3: Synthesis of Heterocyclic Scaffolds

| Heterocyclic Scaffold | General Reaction | Key Reagents | General Reference |

| Pyrazolo[1,5-a]pyrimidines | Condensation | 5-Aminopyrazole derivatives | |

| Dihydropyrimidinediones | Biginelli Reaction | Aldehyde, Urea/Thiourea, Acid catalyst |

Integration into Polycyclic and Fused-Ring Systems

The unique structural features of this compound make it an ideal precursor for the synthesis of a variety of polycyclic and fused-ring systems. The presence of the ketone, ester, and the pyridine nitrogen allows for a range of cyclization strategies, including intramolecular reactions and multicomponent reactions that can rapidly build molecular complexity.

One prominent avenue for the construction of fused-ring systems is through annulation reactions. The active methylene group, positioned between the two carbonyl functionalities, is readily deprotonated to form a nucleophilic enolate. This enolate can participate in a variety of cyclization reactions. For instance, in a tandem Michael addition-cyclization sequence, the enolate can react with α,β-unsaturated systems to forge new carbocyclic or heterocyclic rings fused to the pyridine core.

The Gewald reaction, a powerful tool for the synthesis of highly substituted 2-aminothiophenes, represents another potential application of this ketoester. researchgate.netarkat-usa.orgmdpi.comlookchem.comresearchgate.net By reacting this compound with elemental sulfur and an active methylene nitrile, such as malononitrile, in the presence of a base, a fused thiophene (B33073) ring can be constructed. This approach leads to the formation of thieno[2,3-b]pyridine (B153569) derivatives, which are of significant interest in medicinal chemistry.

Similarly, the Hantzsch pyridine synthesis, a classic multicomponent reaction, can be adapted to utilize this compound to create fused dihydropyridine (B1217469) rings. wikipedia.orgorganic-chemistry.orgresearchgate.net In a potential synthetic route, the β-ketoester functionality could react with an aldehyde and a nitrogen source, leading to the formation of a fused polycyclic system containing both the original pyridine ring and a newly formed dihydropyridine ring. Aromatization of the dihydropyridine ring would then yield a stable, fused aromatic system.

The following table summarizes potential reactions for the integration of this compound into fused-ring systems:

| Reaction Type | Reactants | Potential Fused Product |

| Tandem Michael Addition-Cyclization | α,β-Unsaturated Ketone | Fused Carbocyclic Pyridine |

| Gewald Reaction | Malononitrile, Sulfur, Base | Thieno[2,3-b]pyridine |

| Hantzsch-type Dihydropyridine Synthesis | Aldehyde, Ammonia | Dihydropyrido[2,3-b]pyridine |

Construction of Extended Carbon Frameworks for Molecular Diversity

Beyond the synthesis of fused-ring systems, this compound serves as a valuable scaffold for the construction of extended carbon frameworks, thereby expanding molecular diversity. The reactivity of its dicarbonyl system and the pyridine ring can be harnessed in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. beilstein-journals.orgbas.bg The Ugi and Passerini reactions, for example, could potentially utilize the carbonyl group of the ketoester to introduce new functionalities and extend the carbon chain. While the direct participation of the keto group in such reactions can be challenging, derivatization to a more reactive species could provide access to a wider range of molecular scaffolds.

Furthermore, the active methylene group can be functionalized through various alkylation and acylation reactions. This allows for the introduction of diverse substituents and the extension of the carbon framework. For instance, Knoevenagel condensation with various aldehydes can be employed to append new carbon chains, which can then be further elaborated.

The pyridine ring itself offers opportunities for extending the molecular framework. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce aryl, vinyl, and alkynyl groups at various positions on the pyridine ring, provided a suitable halo-substituted derivative is used as a starting point. While this compound itself is not halogenated, its synthesis from halo-pyridines or subsequent halogenation would open up these powerful C-C bond-forming methodologies.

The following table outlines potential strategies for constructing extended carbon frameworks from this compound:

| Reaction Type | Functional Group Targeted | Potential Outcome |

| Knoevenagel Condensation | Active Methylene Group | Extended unsaturated carbon chain |

| Alkylation/Acylation | Active Methylene Group | Introduction of diverse carbon substituents |

| Suzuki Cross-Coupling | Pyridine Ring (requires halogenation) | Arylated pyridine derivatives |

| Sonogashira Cross-Coupling | Pyridine Ring (requires halogenation) | Alkynylated pyridine derivatives |

Biological and Biomedical Research Applications of Ethyl 4 Oxo 4 Pyridin 3 Yl Butanoate and Its Derivatives

Metabolic and Biotransformation Studies

The metabolic journey of compounds related to Ethyl 4-oxo-4-(pyridin-3-yl)butanoate (B1242243) is primarily understood through the lens of nicotine (B1678760) degradation. The carboxylic acid form of this molecule, 4-oxo-4-(pyridin-3-yl)butanoic acid, is a recognized metabolite in these pathways.

Role as a Metabolite in Biological Pathways (e.g., Nicotine Degradation)

4-Oxo-4-(pyridin-3-yl)butanoic acid, also known as keto acid, is a metabolite formed during the breakdown of nicotine in humans. nih.gov It arises from the 2'-oxidation pathway of nicotine, a secondary route compared to the primary 5'-oxidation pathway that leads to cotinine. researchgate.net This pathway involves the oxidation of the pyrrolidine (B122466) ring of the nicotine molecule. coresta.org Although a minor pathway, the formation of keto acid and its subsequent reduction product, 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), represents a notable fraction of nicotine metabolism. nih.gov Studies have shown that 4-oxo-4-(3-pyridyl)butanoic acid is commonly found in the urine of smokers, serving as a biomarker for exposure to tobacco and its specific nitrosamines. nih.gov

Enzymatic Transformations and Associated Biological Processes (e.g., Cytochrome P450-mediated reactions)

The biotransformation of nicotine into its various metabolites is heavily mediated by the Cytochrome P450 (P450) superfamily of enzymes located primarily in the liver. researchgate.netresearchgate.net While Cytochrome P450 2A6 (CYP2A6) is the principal enzyme responsible for the main metabolic pathway of nicotine to cotinine, the formation of 4-oxo-4-(3-pyridyl)butanoic acid is also a result of P450-catalyzed oxidation. nih.govresearchgate.net Specifically, P450 enzymes catalyze the hydroxylation of tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which can also lead to the formation of 4-oxo-4-(3-pyridyl)butanoic acid. nih.gov Following its formation, this keto acid is further metabolized by reductases to 4-hydroxy-4-(3-pyridyl)butanoic acid. nih.gov

Investigation of Microbial Degradation Pathways

Microorganisms present in environments like tobacco fields and processing waste possess the enzymatic machinery to degrade nicotine, utilizing it as a source of carbon and nitrogen. nih.govnih.gov Several bacterial and fungal species, including those from the genera Pseudomonas, Arthrobacter, and Aspergillus, have been identified as nicotine-degraders. nih.govresearchgate.net These microbes employ distinct metabolic routes, such as the pyridine (B92270) and pyrrolidine pathways, which involve the opening of one of nicotine's rings. coresta.orgnih.gov

Notably, research into the microbial degradation of nicotine-N'-oxide has identified 4'-keto-4'-(3-pyridyl)butylic acid (an alternative name for 4-oxo-4-(3-pyridyl)butanoic acid) as a key metabolic product. tandfonline.com This indicates that specific microbial enzymatic systems can generate this keto acid structure during the breakdown of nicotine-related compounds.

Table 1: Microorganisms Involved in Nicotine Degradation

| Microorganism Genus | Degradation Pathway | Key Characteristics | Reference |

|---|---|---|---|

| Pseudomonas | Pyrrolidine Pathway | Degrades nicotine via N-methylmyosmine and pseudooxynicotine. coresta.org Utilizes nicotine as a sole carbon and nitrogen source. nih.gov | coresta.orgnih.gov |

| Arthrobacter | Pyridine Pathway | Hydroxylates the pyridine ring at the 6-position to produce 6-hydroxynicotine. coresta.org | coresta.org |

| Aspergillus | Demethylation Pathway | Involved in the metabolic degradation of nicotine. nih.govresearchgate.net | nih.govresearchgate.net |

| Cunninghamella | Pyrrolidine Pathway | Degrades nicotine via the opening of the pyrrolidine ring. coresta.org | coresta.org |

Pharmacological and Therapeutic Potential of Derived Compounds

The pyridine ring is a core structural feature in numerous FDA-approved drugs and serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents. mdpi.com Derivatives built upon the pyridyl butanoate framework have been investigated for various pharmacological activities, demonstrating potential in oncology and infectious diseases.

Exploration of Anticancer Activities

Pyridine derivatives have shown significant promise as anticancer agents, with several approved drugs incorporating this heterocyclic moiety. nih.gov Research has demonstrated that novel pyridine derivatives can inhibit cancer progression through various mechanisms. For instance, a pyridine derivative designated H42 was found to inhibit ovarian cancer cell proliferation by downregulating histone deacetylase 6 (HDAC6), leading to cell cycle arrest. nih.gov Another study on a novel pyridine derivative, LHT-17-19, demonstrated both antitumor and antimetastatic effects in mouse models of lung cancer. researchgate.netrrpharmacology.ru Furthermore, a broad review of pyridine derivatives highlighted that the presence and position of specific functional groups (-OMe, -OH, -C=O, and -NH2) can enhance their antiproliferative activity against cancer cell lines. mdpi.com Pyridine-ureas have also been identified as potent inhibitors of VEGFR-2, a key target in cancer therapy, with some compounds showing greater potency than existing drugs like Doxorubicin and Sorafenib against breast cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Derivative Class | Cancer Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine Derivative (H42) | Ovarian Cancer | HDAC6 inhibition, induction of apoptosis and DNA damage. | Inhibited cancer cell proliferation with IC50 values of 0.87 μM (SKOV3) and 5.4 μM (A2780). nih.gov | nih.gov |

| Pyridine-Ureas | Breast Cancer (MCF-7) | VEGFR-2 inhibition, anti-proliferative. | Compound 8e was 8.7 times more active than Doxorubicin. nih.gov | nih.gov |

| Pyridine Derivative (LHT-17-19) | Lung Cancer | Antitumor and antimetastatic. | Exerted antitumor effects on both syngeneic and patient-derived lung cancer xenograft models. rrpharmacology.ru | rrpharmacology.ru |

Assessment of Antimicrobial Properties

The development of new antimicrobial agents is critical to combatting drug-resistant pathogens, and pyridine derivatives have emerged as a promising class of compounds. scielo.br The pyridine heterocycle is valued for its favorable pharmacokinetic properties and its ability to form hydrogen bonds. nih.gov

Studies have explored a wide array of pyridine-containing molecules for their antimicrobial effects. For example, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives showed a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com Similarly, newly synthesized pyridyl-substituted thiazolyl triazole derivatives exhibited high antibacterial activity, particularly those containing a 3-pyridyl group. scielo.br Other research has focused on N-alkylated pyridine-based salts, which demonstrated both antibacterial and antibiofilm activity against S. aureus and E. coli. nih.gov Alkyl pyridinol compounds have also been shown to have selective antimicrobial effects against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). mdpi.com

Table 3: Antimicrobial Activity of Selected Pyridine Derivatives

| Derivative Class | Target Microorganisms | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3-(3-Pyridyl)-oxazolidinone-5-methyl esters | S. aureus, S. pneumoniae, B. subtilis | Antibacterial | Compound 12e had a MIC of 16 μg/mL against B. subtilis. mdpi.com | mdpi.com |

| Pyridyl substituted thiazolyl triazoles | Gram-positive bacteria | Antibacterial | Derivatives with a 3-pyridyl moiety showed high activity (MIC < 3.09-500 µg/mL). scielo.br | scielo.br |

| N-alkylated pyridine-based salts | S. aureus, E. coli | Antibacterial, Antibiofilm | Inhibited bacterial growth and biofilm formation. nih.gov | nih.gov |

| Alkyl pyridinol compounds | Gram-positive bacteria (including MRSA) | Antibacterial | Showed bacteriostatic effects with MICs between 4–32 µg/mL. mdpi.com | mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Antibacterial | Compounds 21b, 21d, 21e, and 21f exhibited strong activity similar to linezolid. nih.gov | nih.gov |

Investigation of Anti-inflammatory Responses

While direct studies on the anti-inflammatory properties of Ethyl 4-oxo-4-(pyridin-3-yl)butanoate are not extensively documented, significant research has been conducted on its derivatives, which incorporate the pyridine and oxo-butanoic acid framework. These studies explore how modifications to the core structure can lead to potent anti-inflammatory agents.

Researchers have designed and synthesized novel series of pyridine derivatives to evaluate their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes. For instance, a class of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives was synthesized and tested for its inhibitory activity against COX-1 and COX-2 enzymes. nih.gov The findings revealed that structural changes in the aryl rings significantly influenced the potency and selectivity of these compounds, a critical factor for developing safer anti-inflammatory drugs that preferentially target COX-2. nih.gov

In another study, pyridine-based hydrazides linked to a thiazole (B1198619) moiety were synthesized and evaluated for their anti-inflammatory potential using an in-vitro protein denaturation assay. acs.org The results showed that the inhibitory activity was highly dependent on the nature of the substituents on the molecule. Specifically, a compound featuring a 4-hydroxy-3-methoxyphenyl group demonstrated the highest level of inhibition among the tested series. acs.org These findings underscore the importance of the pyridine nucleus as a scaffold for developing new compounds with anti-inflammatory effects.

Table 1: Anti-inflammatory Activity of Pyridine Derivatives

| Derivative Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | COX-1/COX-2 Inhibition | Substitutions on aryl rings affect potency and selectivity; one derivative (3f) showed 2-fold selectivity for COX-2 over COX-1. | nih.gov |

| Pyridine-Thiazole Hydrazides | Protein Denaturation Inhibition | Activity is dependent on substituents; a 4-hydroxy-3-methoxyphenyl group (compound 5l) conferred the highest activity (IC50 = 46.29 µg/mL). | acs.org |

| Pyridine-based Thiadiazoles | In-vivo Carrageenan-induced Edema | Novel synthesized derivatives showed promising anti-inflammatory activity comparable to standard NSAIDs like ibuprofen. | researchgate.net |

Applications as Enzyme Inhibitors (e.g., Protoporphyrinogen IX Oxidase, Angiotensin-Converting Enzyme)

The direct inhibitory activity of this compound against enzymes such as Protoporphyrinogen IX Oxidase (PPO) and Angiotensin-Converting Enzyme (ACE) is not prominently featured in available scientific literature. However, the broader class of pyridine-containing heterocyclic compounds is a subject of interest for enzyme inhibition.

Protoporphyrinogen IX oxidase is a key enzyme in the tetrapyrrole biosynthesis pathway and a major target for a class of herbicides. researchgate.net While specific derivatives of this compound are not cited as PPO inhibitors, other nitrogen-containing heterocyclic compounds are known to have this activity.

Similarly, Angiotensin-Converting Enzyme (ACE) is a critical enzyme in the renin-angiotensin system that regulates blood pressure, and its inhibitors are a cornerstone in the treatment of hypertension. researchgate.net The development of novel ACE inhibitors often involves exploring various chemical scaffolds, including those based on heterocyclic rings, although a direct link to this compound derivatives is not established in the reviewed literature.

Research into Neurological Disorder Treatments (e.g., related 2-oxo-1-pyrrolidine derivatives)

The chemical structure of this compound, a γ-ketoester, makes it a viable precursor for the synthesis of 2-oxo-1-pyrrolidine (also known as pyrrolidone or γ-lactam) derivatives. This transformation can be achieved through a two-step process involving reductive amination of the ketone group to form a γ-amino acid, which subsequently undergoes intramolecular cyclization to yield the five-membered lactam ring. researchgate.netnih.gov Pyrrolidone-containing compounds are significant in medicinal chemistry and are part of many drugs. nih.gov

While direct synthesis from this compound is a hypothetical pathway, related pyridine derivatives have shown significant promise in the treatment of neurological disorders. A notable example is Perampanel, a noncompetitive antagonist of the AMPA-type glutamate (B1630785) receptor. beilstein-journals.org Dysfunction in glutamatergic neurotransmission is implicated in the pathogenesis of epilepsy and other neurological diseases. beilstein-journals.org Perampanel, which features a 1,3,5-triaryl-1H-pyridin-2-one structure, has demonstrated potent activity in preclinical models and is used in the treatment of partial-onset seizures. beilstein-journals.org This highlights the potential of the pyridine core in designing modulators of critical neurological targets.

Evaluation of Herbicidal Activities

Derivatives containing the pyridine moiety are actively explored for their potential as herbicides. A significant class of these are the aryloxyphenoxypropionates (APPs), which target and inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses. wipo.int ACCase is vital for fatty acid synthesis, and its inhibition leads to the death of susceptible weed species.

Research has focused on creating novel herbicides by combining the pyridine scaffold with other chemical motifs. For instance, compositions that include a pyridine carboxylate herbicide and an ACCase inhibitor have been developed to achieve synergistic weed control. wipo.intgoogle.com Studies on novel ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates have shown that specific substitutions on the pyridine ring are crucial for efficacy. One such derivative with a nitro group substitution exhibited herbicidal activity against barnyard grass comparable to that of the commercial herbicide fluazifop-methyl, marking it as a potential lead compound for new herbicide development.

Table 2: Herbicidal Activity of Pyridine Derivatives

| Derivative Class | Target Enzyme | Weed Species | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Acetyl-CoA Carboxylase (ACCase) | Barnyard Grass (Echinochloa crus-galli) | Showed herbicidal activity comparable to the commercial herbicide fluazifop-methyl. | google.com |

| Quinazolin-4(3H)-one derivatives with aryloxyphenoxypropionate motif | Acetyl-CoA Carboxylase (ACCase) | Monocotyledonous weeds (e.g., E. crusgalli, D. sanguinalis) | Excellent pre-emergent herbicidal activity, with efficacy dependent on substituent positions. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Correlating Structural Features with Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of the pyridine scaffold, research has identified several key structural features that influence their efficacy.

In the context of anti-inflammatory and antiproliferative activities, the presence and position of specific functional groups on the pyridine and associated aryl rings are determinant factors. A review of pyridine derivatives found that the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tended to enhance biological activity. nih.gov Conversely, the presence of bulky groups or certain halogen atoms was found to diminish antiproliferative effects. nih.gov For 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives acting as COX inhibitors, structural variations in both aryl rings were shown to directly impact both the potency and the selectivity towards the COX-2 enzyme. nih.gov

Identification and Elucidation of Pharmacophores

A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that is responsible for its interaction with a biological target. Elucidating the pharmacophore is essential for designing new, more potent drugs.

For the anti-inflammatory activity of diaryl heterocyclic compounds, the vicinal diaryl pharmacophore is considered a key building block for inhibiting COX enzymes. nih.gov The specific spatial arrangement of these two aromatic rings is critical for fitting into the enzyme's active site.

In the case of ACCase-inhibiting herbicides, the pharmacophore consists of several key components: a pyridine ring (or another heterocycle), a linking group (such as an ether or amine), a phenyl ring, and a propionate (B1217596) moiety. This structure mimics the natural substrate of the enzyme, allowing it to bind to the active site and block its function. The precise nature and substitution pattern of each part of this pharmacophore are fine-tuned to maximize herbicidal activity and crop selectivity. wipo.int

Analytical and Spectroscopic Investigations in Research Contexts

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental in determining the precise chemical structure of "Ethyl 4-oxo-4-(pyridin-3-YL)butanoate". These techniques probe the interactions of the molecule with electromagnetic radiation, revealing details about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 4-oxo-4-phenylbutanal oxime, shows characteristic signals that can be used to infer the expected shifts for "this compound". For instance, protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The methylene (B1212753) protons adjacent to the ketone and ester groups would exhibit distinct triplet signals, likely in the δ 2.5-3.5 ppm range. The ethyl group of the ester would show a quartet for the -CH₂- group around δ 4.1 ppm and a triplet for the -CH₃ group around δ 1.2 ppm rsc.org.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbons of the ketone and ester (typically in the δ 170-200 ppm region), the carbons of the pyridine ring (δ 120-150 ppm), the methylene carbons, and the carbons of the ethyl ester group rsc.orgchemguide.co.uk.

A hypothetical representation of the expected NMR data is presented in the table below.

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon-13 NMR) |

| Chemical Shift (ppm) | Assignment |

| ~9.2 (s, 1H) | H-2 (pyridine) |

| ~8.8 (d, 1H) | H-6 (pyridine) |

| ~8.3 (d, 1H) | H-4 (pyridine) |

| ~7.5 (t, 1H) | H-5 (pyridine) |

| 4.12 (q, 2H) | -OCH₂CH₃ |

| 3.35 (t, 2H) | -C(O)CH₂- |

| 2.80 (t, 2H) | -CH₂C(O)O- |

| 1.25 (t, 3H) | -OCH₂CH₃ |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show strong absorption bands characteristic of its key functional groups. These would include a sharp peak for the ester carbonyl (C=O) stretch around 1735 cm⁻¹, another strong peak for the ketone carbonyl stretch around 1690 cm⁻¹, and C-N stretching vibrations for the pyridine ring in the 1600-1400 cm⁻¹ region. The C-O stretching of the ester group would also be visible around 1200-1100 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. The molecular formula of "this compound" is C₁₁H₁₃NO₃, corresponding to a molecular weight of 207.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 207. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 162, and cleavage at the keto group, leading to characteristic pyridinoyl and butanoate-related fragments.

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating "this compound" from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound. A reverse-phase HPLC method would be suitable for this analysis.

Stationary Phase: A C18 column is a common choice for separating moderately polar compounds like this keto ester.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., water with a small amount of formic acid or phosphoric acid) is typically used. The gradient or isocratic elution conditions would be optimized to achieve good separation of the target compound from any starting materials, byproducts, or degradation products sielc.com.

Detection: UV detection would be effective due to the presence of the pyridine ring, which absorbs UV light. The detection wavelength would be set at the absorbance maximum of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offer enhanced sensitivity and specificity. These techniques are particularly valuable for reaction monitoring, allowing for the rapid identification of reactants, intermediates, and products in a reaction mixture. The high resolution and speed of UPLC can significantly reduce analysis time while improving separation efficiency.

| Chromatographic Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method | Application |

| HPLC | C18 | Acetonitrile/Water with Formic Acid | UV | Purity Assessment |

| LC-MS | C18 | Acetonitrile/Water with Formic Acid | Mass Spectrometry | Reaction Monitoring, Impurity Profiling |

| UPLC | Sub-2 µm C18 | Acetonitrile/Water with Formic Acid | Mass Spectrometry | High-throughput analysis, Reaction kinetics |

Advanced Analytical Techniques for Metabolite Profiling and Quantification

Understanding the metabolic fate of "this compound" is crucial in pharmacological and toxicological studies. Advanced analytical techniques are employed to identify and quantify its metabolites in biological matrices.

The parent carboxylic acid, 4-oxo-4-(3-pyridyl)butanoic acid, is a known metabolite of nicotine (B1678760) nih.gov. Therefore, LC-MS/MS methods developed for the analysis of nicotine metabolites are directly applicable to the study of this compound and, by extension, its ethyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite profiling due to its high sensitivity, selectivity, and ability to provide structural information. In a typical workflow, a biological sample (e.g., urine, plasma) is prepared and then injected into the LC-MS/MS system. The components are separated by the LC, and the mass spectrometer is operated in a multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the metabolite) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of certainty in the identification and quantification of the target metabolite, even in complex biological matrices nih.govrestek.comnih.govcriver.commdpi.com. For 4-oxo-4-(3-pyridyl)butanoic acid, the precursor ion would be its protonated molecule [M+H]⁺, and specific fragment ions would be monitored for quantification nih.govnih.gov.

The detection of certain metabolites, particularly those with poor ionization efficiency in the mass spectrometer, can be challenging. Derivatization is a chemical strategy used to modify the analyte to improve its analytical properties.

For keto acids and keto esters, derivatization is often employed to enhance their ionization efficiency and thus detection sensitivity in LC-MS. Girard's reagents , such as Girard's reagent T (GirT) and Girard's reagent P (GirP), are cationic hydrazines that react with the ketone functional group to form a hydrazone nih.govnih.govupenn.eduthermofisher.com. This introduces a pre-existing positive charge into the molecule, significantly improving its response in positive ion electrospray ionization (ESI) mass spectrometry.

The derivatization reaction with GirT introduces a quaternary ammonium moiety, leading to a derivative that is readily detected by ESI-MS nih.gov. This strategy has been successfully used to improve the detection of various ketones and aldehydes in biological samples nih.govnih.govthermofisher.com. This approach would be highly effective for the sensitive quantification of "this compound" and its metabolites in biological fluids.

| Derivatization Reagent | Functional Group Targeted | Advantage |

| Girard's Reagent T (GirT) | Ketone | Introduces a permanent positive charge, enhancing ESI-MS sensitivity. |

| Girard's Reagent P (GirP) | Ketone | Similar to GirT, introduces a pyridinium moiety for enhanced ionization. |

Future Research Directions and Translational Perspectives

Development of Scalable and Sustainable Synthetic Methodologies

The advancement of ethyl 4-oxo-4-(pyridin-3-yl)butanoate (B1242243) from a laboratory-scale compound to a readily accessible building block for industrial and pharmaceutical applications hinges on the development of scalable and sustainable synthetic routes. Current synthetic approaches to similar keto-esters and pyridine (B92270) derivatives often rely on traditional batch methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of greener and more efficient synthetic strategies.

Key areas for development include:

Green Chemistry Approaches: The use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions are paramount. nih.govresearchgate.net Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyridine derivatives. nih.govnih.govrsc.org Exploring one-pot, multi-component reactions could also enhance the atom economy and reduce the number of synthetic steps, leading to a more sustainable process. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. nih.govmdpi.com The development of a continuous flow process for the synthesis of ethyl 4-oxo-4-(pyridin-3-yl)butanoate could significantly improve its production efficiency and consistency. nih.govmdpi.comacs.orgresearchgate.net

Catalyst Innovation: Investigating novel heterogeneous catalysts could simplify product purification and enable catalyst recycling, further enhancing the sustainability of the synthesis. nih.gov

| Synthesis Approach | Potential Advantages | Relevant Research Areas |

| Green Chemistry | Reduced waste, lower energy consumption, use of renewable resources. | Microwave-assisted synthesis, one-pot reactions, use of eco-friendly catalysts and solvents. |

| Flow Chemistry | Enhanced safety, improved scalability, better reaction control. | Continuous flow reactors, immobilized reagents, real-time reaction monitoring. |

| Catalyst Innovation | Easier purification, catalyst reusability, improved reaction efficiency. | Heterogeneous catalysis, nanocatalysts, biocatalysis. |

Discovery of Novel Biological Activities and Therapeutic Applications

The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs with diverse therapeutic applications. rsc.orgnih.gov Similarly, the keto-ester moiety is a versatile functional group known to participate in various biological interactions. The combination of these two features in this compound suggests a high potential for discovering novel biological activities.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Based on the activities of structurally related compounds, promising areas of investigation include:

Antimicrobial Activity: Pyridine derivatives have a long history of use as antimicrobial agents. rsc.orgnih.gov For example, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, a structurally similar compound, has demonstrated antimicrobial activity. nih.gov Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have also shown potent antibacterial effects. rsc.org Screening this compound and its analogs against a panel of pathogenic bacteria and fungi could uncover new lead compounds for the development of novel anti-infective agents.

Anticancer Activity: The pyridazine (B1198779) ring system, which is isosteric to the pyridine ring, is found in numerous anticancer agents. rsc.org Furthermore, some pyridine derivatives have been shown to induce apoptosis in cancer cells. mdpi.com The potential of this compound derivatives as inhibitors of glycolysis in cancer cells, a mechanism suggested for a related compound, warrants investigation. nih.gov

Anti-inflammatory Activity: Pyridazinone derivatives have been reported to possess anti-inflammatory properties. numberanalytics.com Given the structural similarities, exploring the anti-inflammatory potential of this compound derivatives could lead to the development of new treatments for inflammatory disorders.

Rational Drug Design Utilizing the this compound Scaffold

The this compound scaffold offers multiple points for chemical modification, making it an attractive starting point for rational drug design and the development of compound libraries for high-throughput screening. nih.gov Structure-activity relationship (SAR) studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of any identified lead compounds. sigmaaldrich.com

Key strategies for rational drug design include:

Scaffold Modification: Systematic modifications of the pyridine ring, the keto-ester chain, and the ethyl group can be performed to explore the chemical space around the core scaffold. For example, the introduction of different substituents on the pyridine ring can modulate the compound's electronic properties and its ability to interact with biological targets. wikipedia.org

Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles, such as pyrimidine (B1678525) or pyridazine, could lead to derivatives with improved biological activity or pharmacokinetic profiles. nih.gov Similarly, the keto-ester functionality can be modified or replaced to alter the compound's reactivity and metabolic stability.

Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding of this compound derivatives to specific protein targets, guiding the design of more potent and selective inhibitors.

Preclinical Investigations into Bioavailability and Pharmacokinetics of Derivatives

For any promising derivative of this compound to progress towards clinical development, a thorough preclinical evaluation of its pharmacokinetic properties is essential. acs.org This includes assessing its absorption, distribution, metabolism, and excretion (ADME) profile.

Future research in this area should focus on:

Bioavailability Studies: Determining the fraction of an administered dose of a derivative that reaches the systemic circulation is a critical first step. Low oral bioavailability can be a significant hurdle in drug development. mdpi.com

Metabolic Stability: Investigating the metabolic pathways of the derivatives and identifying the major metabolites is crucial. The presence of the ester group makes these compounds susceptible to hydrolysis by esterases. Understanding their metabolic fate will inform strategies to improve their stability and duration of action.

Pharmacokinetic Profiling: Comprehensive pharmacokinetic studies in animal models will be necessary to determine key parameters such as half-life, clearance, and volume of distribution. nih.gov These studies will provide the necessary data to design appropriate dosing regimens for future clinical trials.

The exploration of these future research directions holds the key to unlocking the full potential of this compound and its derivatives as valuable tools in chemistry and medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-oxo-4-(pyridin-3-yl)butanoate, and how can reaction conditions be optimized for lab-scale production?

- Methodological Answer : this compound is typically synthesized via esterification of 4-oxo-4-(pyridin-3-yl)butanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) at reflux. Optimization involves adjusting molar ratios (e.g., 1:1.2 acid-to-ethanol), temperature (70–80°C), and catalyst concentration (0.5–1.0 mol%) to achieve >85% yield . Alternative routes include Friedel-Crafts acylation for structural analogs, requiring anhydrous conditions and Lewis acids like AlCl₃ .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Pyridyl protons appear as doublets at δ 8.5–9.0 ppm (C3-H), with ester methylene (CH₂CO) at δ 4.1–4.3 ppm and keto carbonyl (C=O) at δ 2.6–2.8 ppm .

- ¹³C NMR : Keto carbonyl (C=O) at ~205 ppm, ester carbonyl at ~170 ppm, and pyridyl carbons at 120–150 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 207.23 (C₁₁H₁₃NO₃) with fragmentation patterns indicating loss of ethoxy (-45 Da) and pyridyl (-79 Da) groups .

Q. How does this compound participate in nucleophilic substitution reactions, and what are the preferred reagents?

- Methodological Answer : The ester group undergoes nucleophilic substitution with amines (e.g., NH₃, primary amines) under basic conditions (e.g., NaHCO₃ in THF) to yield amides. For example, reaction with benzylamine at 60°C produces 4-oxo-4-(pyridin-3-yl)butanamide in 70–80% yield .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how can its degradation products be tracked in biological systems?

- Methodological Answer : In Pseudomonas sp., the compound is metabolized via EC 1.2.1.83 (3-succinoylsemialdehyde-pyridine dehydrogenase), converting it to 4-oxo-4-(pyridin-3-yl)butanoate with NADP⁺ as a cofactor. Degradation products can be monitored via LC-MS/MS, focusing on intermediates like 4-oxo-4-(pyridin-3-yl)butanal (m/z 166.07) and NADPH consumption at 340 nm .

Q. How do structural modifications (e.g., substituent position on the pyridine ring) influence the compound’s bioactivity, and what computational tools are recommended for SAR studies?

- Methodological Answer : Shifting the pyridine substituent from C3 to C2 reduces antimicrobial activity by ~40% due to altered H-bonding with enzyme active sites (e.g., dihydrofolate reductase). Use molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) to model interactions. For example, C3-pyridyl analogs show stronger binding (ΔG = -8.2 kcal/mol) than C2 derivatives (ΔG = -6.7 kcal/mol) .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives, particularly in enantioselective synthesis?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., chiral BINOL-phosphoric acid vs. Jacobsen catalysts). Systematic optimization using Design of Experiments (DoE) with variables like temperature, catalyst loading, and solvent can reconcile yields. For example, THF with 5 mol% (R)-BINOL achieves 92% ee vs. 78% ee in toluene .

Q. Which advanced analytical methods (beyond NMR/MS) are suitable for studying the compound’s interactions with biomolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to enzymes like dehydrogenases.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.

- Cryo-EM : Resolve structural changes in target proteins (e.g., EC 1.2.1.83) upon compound binding at 2.5–3.0 Å resolution .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.